N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and pyrrolidine rings in separate steps, followed by their connection via a methylene bridge. The chloro group could be introduced via electrophilic aromatic substitution, and the pivalamide group could be added via an amide coupling reaction .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The pyridine ring could undergo electrophilic aromatic substitution reactions, and the pyrrolidine ring could participate in reactions typical of amines. The chloro group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine and pyrrolidine rings would likely make the compound relatively stable and resistant to oxidation. The pivalamide group could increase the compound’s hydrophobicity, potentially affecting its solubility in various solvents .Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method: The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results: This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Application: This research involves the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Method: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results: The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
- 4-Pyridinylboronic Acid Research
- Application: This research involves the use of 4-Pyridinylboronic acid, a compound that is often used as a building block in organic synthesis .
- Method: The specific methods of application or experimental procedures for this compound can vary widely depending on the specific research context .
- Results: The outcomes of this research can also vary widely, but the compound is known for its versatility and usefulness in a variety of organic synthesis contexts .
- 4-Pyridinylboronic Acid Research
- Application: This research involves the use of 4-Pyridinylboronic acid, a compound that is often used as a building block in organic synthesis .
- Method: The specific methods of application or experimental procedures for this compound can vary widely depending on the specific research context .
- Results: The outcomes of this research can also vary widely, but the compound is known for its versatility and usefulness in a variety of organic synthesis contexts .
properties
IUPAC Name |
N-[2-chloro-3-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-4-yl]-2,2-dimethylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2.ClH/c1-16(2,3)15(22)19-13-4-6-18-14(17)12(13)9-20-7-5-11(8-20)10-21;/h4,6,11,21H,5,7-10H2,1-3H3,(H,18,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIFLNEYZCIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride | |
CAS RN |
1186311-22-7 | |
Record name | Propanamide, N-[2-chloro-3-[[3-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.